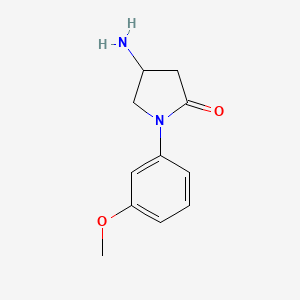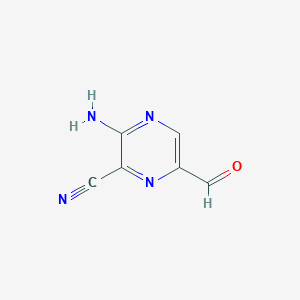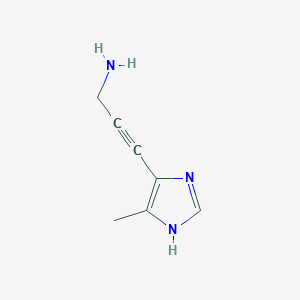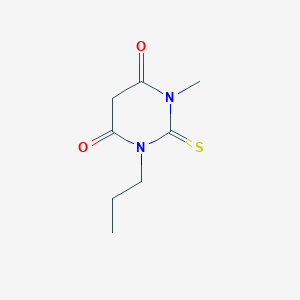
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” is a chemical compound that belongs to the class of pyrrolidinones. It is a derivative of phenyl and contains an amino and a methoxy group . The compound has a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Applications De Recherche Scientifique
Corrosion Inhibition
Pyridine derivatives, which share a structural resemblance to 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one, have been studied for their corrosion inhibition properties. Specifically, compounds like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile and related pyridine derivatives have demonstrated significant inhibition efficiency on steel corrosion in acidic environments. These compounds are noted for their adsorption and inhibitory effects, supported by various analytical techniques including electrochemical impedance spectroscopy, Tafel polarization, and scanning electron microscopy among others. The research underscores the potential of such compounds in protecting metals against corrosion, particularly in harsh chemical environments (Ansari, Quraishi, & Singh, 2015).
Metabolic Pathways and Drug-Drug Interaction Potential
A compound with structural similarity, (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514), has been explored for its inhibitory effects on ErbB human epidermal growth factor receptors and vascular endothelial growth factor receptors. The study focused on the metabolic pathways, cytochrome P450 inhibition, and induction potential of BMS-690514, revealing insights into its pharmacokinetics and drug-drug interaction potential. This research highlights the importance of understanding the metabolic and interaction profiles of such compounds in the development of therapeutic agents (Hong et al., 2011).
Monoamine Oxidase Inactivation
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including derivatives with methoxyphenyl groups, have been identified as a new class of monoamine oxidase inactivators. This discovery opens up potential therapeutic applications, especially in the treatment of neurological disorders where monoamine oxidase inhibitors play a critical role. The synthesis and study of such compounds contribute to our understanding of enzyme inactivation mechanisms and the development of novel drugs (Ding & Silverman, 1992).
Orientations Futures
Pyrrolidine compounds, including “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one”, have significant potential in drug discovery due to their versatile scaffold. They can be used to design new compounds with different biological profiles . Future research could focus on exploring this potential further.
Propriétés
IUPAC Name |
4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVNPJEFLWQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methylimidazo[1,2-b]pyridazine](/img/structure/B1646735.png)





![1-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1646762.png)



![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1646783.png)